Dimethyl ((5-methyl-3-piperidyl)imino)-oxo-lambda6-sulfane
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Description
Dimethyl ((5-methyl-3-piperidyl)imino)-oxo-lambda6-sulfane is a useful research compound. Its molecular formula is C8H18N2OS and its molecular weight is 190.31 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl ((5-methyl-3-piperidyl)imino)-oxo-lambda6-sulfane is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₁₅N₃OS
- Molecular Weight : 159.27 g/mol
- IUPAC Name : this compound
This compound belongs to a class of sulfur-containing organic compounds, which are often studied for their pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially altering lipid metabolism and affecting conditions such as obesity and diabetes.
- Antioxidant Properties : Sulfur-containing compounds often demonstrate antioxidant activity, which can protect cells from oxidative stress.
1. Inhibition of Fatty Acid Elongases
A significant study examined the role of similar compounds in inhibiting fatty acid elongases, specifically ELOVL6. This enzyme is crucial for the elongation of long-chain fatty acids, and its inhibition can lead to reduced lipid accumulation in hepatocytes. The study found that:
- Compound-A , a structurally related compound, exhibited over 30-fold selectivity for ELOVL6 compared to other elongases, suggesting that this compound may have similar inhibitory effects on fatty acid metabolism .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C8H18N2OS |
---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
dimethyl-(5-methylpiperidin-3-yl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H18N2OS/c1-7-4-8(6-9-5-7)10-12(2,3)11/h7-9H,4-6H2,1-3H3 |
InChI Key |
ULQNEQXMQOTVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)N=S(=O)(C)C |
Origin of Product |
United States |
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